Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro-
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Overview
Description
Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- is an organic compound with the molecular formula C13H9FN2O3 It is a derivative of phenol, characterized by the presence of a fluorophenyl group, an iminomethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- typically involves a multi-step process. One common method is the condensation reaction between 3-fluoroaniline and 4-nitrosalicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(4-fluorophenyliminomethyl)-4-nitro-
- Phenol, 2-(3-chlorophenyliminomethyl)-4-nitro-
- Phenol, 2-(3-bromophenyliminomethyl)-4-nitro-
Uniqueness
Phenol, 2-(3-fluorophenyliminomethyl)-4-nitro- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9FN2O3 |
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Molecular Weight |
260.22 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9FN2O3/c14-10-2-1-3-11(7-10)15-8-9-6-12(16(18)19)4-5-13(9)17/h1-8,17H |
InChI Key |
PYSYPRHAWSGTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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